ethyl 4-{7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazine-1-carboxylate
Description
Ethyl 4-{7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazine-1-carboxylate is a synthetic purine derivative characterized by a benzothiazole sulfanyl substituent and a piperazine carboxylate group. Its core structure includes a purine scaffold with modifications at the 7- and 8-positions, which are critical for modulating biological activity. The ethyl carboxylate group on the piperazine ring contributes to solubility and bioavailability, a common strategy in medicinal chemistry to optimize pharmacokinetics .
Properties
IUPAC Name |
ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O4S2/c1-3-33-22(32)28-10-8-27(9-11-28)19-24-17-16(18(30)25-20(31)26(17)2)29(19)12-13-34-21-23-14-6-4-5-7-15(14)35-21/h4-7H,3,8-13H2,1-2H3,(H,25,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROKOKOXDLNAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5S4)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole moiety, which is then linked to the purine structure through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as microwave-assisted synthesis and flow chemistry could be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and purine moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids as catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole moiety, which is subsequently linked to the purine structure through nucleophilic substitution and condensation reactions. Techniques such as microwave-assisted synthesis may be utilized to enhance reaction efficiency and yield.
Table 1: Synthetic Route Overview
| Step | Reaction Type | Key Reagents | Notes |
|---|---|---|---|
| 1 | Nucleophilic substitution | Benzothiazole derivatives | Formation of benzothiazole moiety |
| 2 | Condensation | Purine precursors | Linkage to purine structure |
| 3 | Final coupling | Piperazine derivatives | Completion of the compound |
Biological Activities
Research has indicated that ethyl 4-{7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazine-1-carboxylate possesses various biological activities. Notably, compounds containing the benzothiazole moiety are known for their antimicrobial properties.
Antimicrobial Activity
Studies have shown that derivatives of benzothiazole exhibit significant antimicrobial efficacy against a range of pathogens:
- Bacteria : Effective against Escherichia coli and Staphylococcus aureus.
- Fungi : Potential activity against Candida albicans and Aspergillus fumigatus.
These findings suggest that this compound could be explored further for its potential as an antimicrobial agent.
Table 2: Antimicrobial Efficacy
| Pathogen | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Candida albicans | Moderate |
| Aspergillus fumigatus | Low |
Research Applications
Given its unique structure and biological properties, this compound has potential applications in several research areas:
Pharmaceutical Development
The compound's structural characteristics make it a candidate for drug development, particularly in creating new antimicrobial agents or therapeutic agents targeting specific diseases influenced by purine metabolism.
Agricultural Chemistry
Due to its antimicrobial properties, this compound may be explored as a biopesticide or fungicide in agricultural settings.
Case Studies and Research Findings
Several studies have documented the efficacy of benzothiazole derivatives in various applications:
Case Study 1: Antimicrobial Efficacy Assessment
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of related benzothiazole compounds. The results indicated a significant reduction in bacterial growth when exposed to these compounds.
Case Study 2: Synthesis Optimization
Research published in Organic Letters focused on optimizing the synthetic route for benzothiazole-based compounds to improve yield and reduce environmental impact. The study highlighted the use of microwave-assisted techniques as a viable method for enhancing reaction efficiency.
Mechanism of Action
The mechanism of action of ethyl 4-{7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The purine structure may also play a role in modulating cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Divergences
The compound shares structural homology with other purine derivatives, particularly those modified at the 7- and 8-positions. For example, ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate () features a 3-phenylpropyl substituent instead of the benzothiazole sulfanyl group. While both compounds retain the purine core and piperazine carboxylate moiety, the substituent differences significantly alter electronic properties:
- 3-Phenylpropyl group : Increases lipophilicity, favoring membrane penetration but possibly reducing solubility .
Electronic and Physicochemical Properties
A comparative analysis of key physicochemical parameters is outlined below:
The lower LogP of the target compound suggests improved aqueous solubility compared to its phenylpropyl analog, a critical factor for oral bioavailability .
Antimicrobial Potential
The benzothiazole group is associated with antimicrobial activity due to its ability to disrupt microbial membrane integrity or inhibit enzymes like DNA gyrase . In contrast, phenylalkyl-substituted purines (e.g., ) are more commonly linked to anti-inflammatory or anticancer effects, highlighting how minor structural changes redirect biological targets .
Enzyme Inhibition
The target compound’s sulfanyl group may enhance inhibition of cysteine proteases (e.g., caspase-3), whereas phenylpropyl analogs show affinity for kinases (e.g., cyclin-dependent kinases) due to hydrophobic binding pockets .
Biological Activity
Ethyl 4-{7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazine-1-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple organic reactions. The process begins with the preparation of the benzothiazole moiety, which is subsequently linked to the purine structure through nucleophilic substitution and condensation reactions. The synthetic route is optimized to enhance yield and purity while minimizing hazardous reagents and solvents. Techniques such as microwave-assisted synthesis may be employed for efficiency .
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole moiety often exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans and Aspergillus fumigatus . The specific compound has been noted for its potential in this regard, although detailed studies on its antimicrobial efficacy are still emerging.
Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of both purine and benzothiazole components. Studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines including breast (MCF-7), lung (A549), and cervical (HeLa) cancers. For example, related benzothiazole derivatives have shown promising results in inhibiting tumor growth in vitro .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes and receptors. The benzothiazole moiety may inhibit certain enzymes while the purine structure could modulate cellular signaling pathways. This dual action enhances its therapeutic potential across various biological contexts .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of synthesized benzothiazole derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity against multiple strains. The results indicated a correlation between structural modifications and enhanced antimicrobial potency .
Study 2: Anticancer Properties
Another investigation focused on the anticancer activity of benzothiazole derivatives revealed that specific substitutions on the benzothiazole ring significantly influenced cytotoxic effects against various cancer cell lines. The study highlighted that compounds with a similar structural framework to the target compound showed IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
Summary Table of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of this compound?
Methodological Answer:
The synthesis of this purine-piperazine derivative requires multi-step coupling reactions. A validated approach involves:
- Nucleophilic substitution for introducing the benzothiazole-sulfanyl moiety, using anhydrous DMF as a solvent at 100°C for 1 hour (similar to protocols in ).
- Carbodiimide-mediated coupling (e.g., using carbonyldiimidazole) to attach the piperazine-carboxylate group, followed by 24-hour reflux in DMF .
- Yield optimization can be achieved via factorial design experiments (e.g., varying temperature, solvent ratios, or catalyst loading) to identify critical parameters .
Key Consideration: Monitor intermediate purity via HPLC (e.g., using methanol/water/phosphate buffers as in ) to avoid side reactions .
Advanced: How can computational tools predict stereochemical outcomes in derivatives of this compound?
Methodological Answer:
The compound’s stereochemical complexity (e.g., tetrahydro-purinone ring conformation) necessitates:
- Density Functional Theory (DFT) to model energy barriers for ring puckering or sulfanyl-ethyl group orientation.
- COMSOL Multiphysics integration with AI to simulate reaction trajectories and predict dominant stereoisomers under varying conditions (see for AI-driven simulation frameworks) .
Validation: Cross-reference computational results with experimental NMR (e.g., NOESY for spatial proximity analysis) and chiral HPLC (as described in ) .
Basic: What analytical techniques are critical for confirming structural integrity?
Methodological Answer:
- High-Resolution Mass Spectrometry (HR-MS) to verify molecular formula (e.g., resolving isotopic patterns for sulfur-containing groups).
- 2D NMR (¹H-¹³C HSQC, HMBC) to map piperazine-purinone connectivity and benzothiazole substitution patterns.
- X-ray crystallography for absolute configuration determination, particularly if stereoisomers co-elute during HPLC (as noted in ) .
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
- Theoretical Framework Alignment: Link discrepancies to assay-specific variables (e.g., cell membrane permeability vs. target binding affinity) using a conceptual framework ( ) .
- Dose-Response Redundancy: Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) with controls for enzyme inhibition (e.g., ATP-competitive assays for purine-based targets).
- Meta-Analysis: Use bibliometric tools () to compare results with structurally analogous compounds, identifying outliers due to impurities or solvent effects .
Basic: What experimental design principles apply to studying metabolic stability?
Methodological Answer:
- In Vitro Hepatic Models: Use liver microsomes or hepatocytes with NADPH cofactors to assess Phase I oxidation (e.g., CYP450-mediated degradation).
- LC-MS/MS Quantification: Monitor parent compound depletion and metabolite formation (e.g., piperazine N-dealkylation or ester hydrolysis) .
- Stress Testing: Expose the compound to hydrolytic (acidic/alkaline) and oxidative (H₂O₂) conditions to identify labile groups (e.g., the benzothiazole-sulfanyl bond) .
Advanced: How can AI-driven platforms enhance structure-activity relationship (SAR) studies?
Methodological Answer:
- Generative AI Models: Train algorithms on purine/piperazine datasets to propose modifications (e.g., replacing the ethyl-sulfanyl group with bioisosteres) for improved target affinity.
- COMSOL Multiphysics Integration: Simulate binding thermodynamics (e.g., ΔG calculations) for the purine core against kinases or adenosine receptors ( ) .
- Validation via SPR/BLI: Use surface plasmon resonance or bio-layer interferometry to experimentally validate AI-predicted binding kinetics .
Basic: What purification strategies mitigate challenges from byproducts?
Methodological Answer:
- Flash Chromatography: Optimize mobile phases (e.g., ethyl acetate/hexane gradients) for polar byproduct removal (as in ) .
- Recrystallization: Use solvent pairs like DMF/i-propanol () to isolate the pure compound while retaining crystalline integrity .
- Impurity Profiling: Employ UPLC-PDA to detect and quantify residual intermediates (e.g., unreacted piperazine precursors) .
Advanced: What mechanistic studies elucidate the compound’s role in modulating enzymatic activity?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Measure binding stoichiometry and enthalpy changes for enzyme-inhibitor interactions.
- Molecular Dynamics (MD) Simulations: Model the compound’s interaction with catalytic pockets (e.g., ATP-binding sites in kinases) over 100-ns trajectories.
- Kinetic Assays: Determine inhibition constants (Kᵢ) under varying substrate concentrations to classify competitive/non-competitive mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
